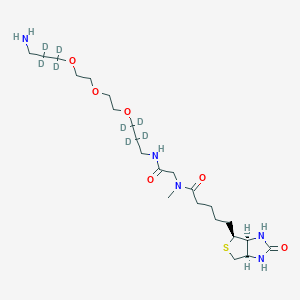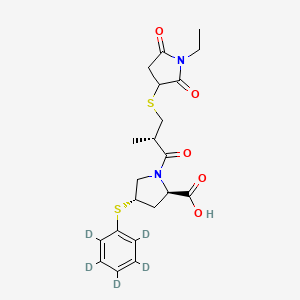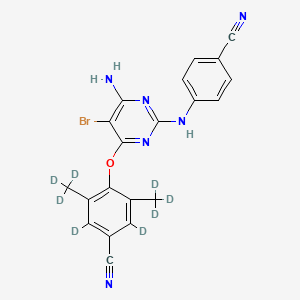
Leuco Malachite Green-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leuco Malachite Green-d5 is a deuterated form of Leuco Malachite Green, a triphenylmethane dye. It is primarily used as an internal standard in analytical chemistry, particularly in the determination of triphenylmethane dye residues in various samples. The compound is characterized by its molecular formula C23H21D5N2 and a molecular weight of 335.50 g/mol .
Mechanism of Action
Target of Action
Leuco Malachite Green-d5, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane or LMG-D5 , is primarily used as an analytical standard for the determination of triphenylmethane dye residues in biological samples . Its primary targets are the residues of these dyes, which are often found in aquaculture and other environmental samples .
Mode of Action
This compound interacts with its targets (the triphenylmethane dye residues) through a process of binding and detection . This compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the presence of these dye residues .
Biochemical Pathways
It is known that several anaerobic bacteria such asClostridium perfringens, Escherichia coli, Peptostreptococcus anaerobius, and Enterococcus faecalis naturally found in the human gastrointestinal tract can reduce malachite green to its leuco derivative .
Pharmacokinetics
It is known that this compound is used as an internal standard in lc-ms/ms, suggesting that it has suitable properties for detection and quantification in this context .
Result of Action
The primary result of the action of this compound is the detection and quantification of triphenylmethane dye residues in biological samples . This allows for the monitoring of these residues in environmental and aquaculture samples, contributing to safety and quality control measures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of detection and quantification of dye residues can be affected by the sample matrix, the presence of other compounds, and the specific conditions of the LC-MS/MS analysis .
Biochemical Analysis
Biochemical Properties
Leuco Malachite Green-d5 plays a significant role in biochemical reactions as an internal standard. It interacts with various enzymes and proteins during the analytical process. For instance, in the detection of Malachite Green residues in fish, this compound is used to ensure accurate quantification by compensating for any potential losses during sample preparation and analysis . The compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which facilitate its stable incorporation into the analytical workflow.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily observed in the context of its use as an analytical standard. While the compound itself is not typically used to study cellular functions directly, its presence ensures the accuracy of measurements in studies involving Malachite Green and its metabolites. This compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism under standard analytical conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its stable isotopic composition, which allows it to serve as a reliable internal standard. The deuterium atoms in this compound provide a distinct mass shift, enabling its differentiation from non-deuterated Leuco Malachite Green during mass spectrometric analysis . This mass shift is crucial for accurate quantification, as it helps to correct for any variations in sample preparation and instrument response.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a key factor in its effectiveness as an internal standard. The compound is known to be stable under typical storage conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its integrity and functionality, ensuring consistent results in analytical applications. It is important to store the compound at recommended temperatures to prevent any potential degradation.
Dosage Effects in Animal Models
This compound is not typically used in animal models for studying its biological effects, as its primary application is in analytical chemistry. In studies involving the detection of Malachite Green residues in animal tissues, the dosage of this compound used as an internal standard is carefully calibrated to match the expected levels of the target analyte . This ensures accurate quantification without introducing any toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways primarily as a reference compound in analytical studies. It does not participate in metabolic reactions within biological systems but serves as a benchmark for the detection and quantification of Malachite Green and its metabolites . The compound’s interactions with enzymes and cofactors are limited to its role in the analytical process, where it helps to ensure the accuracy and reliability of the measurements.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner similar to its non-deuterated counterpart. The compound is typically introduced into biological samples during the preparation phase of analytical studies and does not undergo significant transport or distribution within living organisms . Its primary function is to serve as an internal standard, ensuring the accuracy of the analytical results.
Subcellular Localization
This compound does not exhibit specific subcellular localization, as its role is confined to the analytical context. The compound is uniformly distributed within the sample matrix, allowing for consistent and reliable quantification of Malachite Green and its metabolites . Any targeting signals or post-translational modifications that might direct it to specific compartments or organelles are not relevant to its function as an internal standard.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leuco Malachite Green-d5 is synthesized through the reduction of Malachite Green-d5. The reduction process typically involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the dye to its leuco form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Leuco Malachite Green-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Malachite Green-d5 using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the reduction of Malachite Green-d5 leads to the formation of this compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Malachite Green-d5.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Leuco Malachite Green-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the determination of triphenylmethane dye residues in various samples, including fish and other food products.
Environmental Monitoring: Employed in the detection and quantification of dye residues in environmental samples to monitor pollution levels.
Biomedical Research: Utilized in studies investigating the metabolism and toxicology of triphenylmethane dyes in biological systems.
Industrial Applications: Applied in quality control processes to ensure the purity and consistency of dye products.
Comparison with Similar Compounds
Similar Compounds
Leuco Malachite Green: The non-deuterated form of Leuco Malachite Green-d5, used in similar applications but without the isotopic labeling.
Malachite Green-d5: The oxidized form of this compound, used as a dye and in analytical chemistry.
Crystal Violet-d6: Another deuterated triphenylmethane dye used as an internal standard in analytical procedures.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in mass spectrometry. This makes it an invaluable tool in various scientific and industrial applications .
Properties
CAS No. |
941601-82-3 |
|---|---|
Molecular Formula |
C₂₃H₂₁D₅N₂ |
Molecular Weight |
335.5 |
Synonyms |
4,4’-(Phenylmethylene)bis[N,N-dimethylbenzenamine; 4,4’-Bis(dimethylamino)_x000B_triphenylmethane; Bis(p-dimethylaminophenyl)phenylmethane; Malachite Green Leuco; NSC 36379; p,p’-Benzylidenebis(N,N-dimethylaniline); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)
